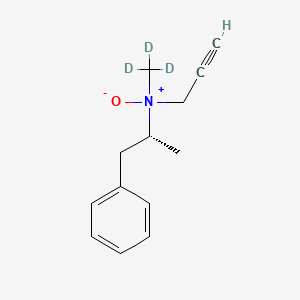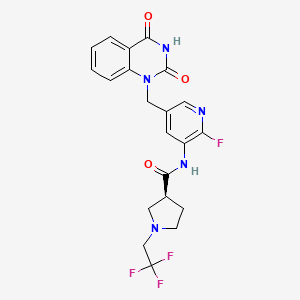
Parp-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp-2-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerase 2, a member of the Poly (ADP-ribose) polymerase family. Poly (ADP-ribose) polymerase 2 plays a crucial role in the DNA damage response by catalyzing the transfer of ADP-ribose units onto target proteins, facilitating DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp-2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Parp-2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced analogs with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents, acylating agents; reactions are carried out in polar or non-polar solvents depending on the reagent and desired product
Major Products Formed
Oxidation: Oxidized derivatives with altered biological activity.
Reduction: Reduced analogs with different pharmacological properties.
Substitution: Substituted derivatives with modified functional groups and potentially enhanced inhibitory activity
Aplicaciones Científicas De Investigación
Parp-2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuroprotection: this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases.
Inflammatory Diseases: this compound has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory pathways.
Cardiovascular Research: this compound is studied for its cardioprotective effects in models of myocardial infarction and ischemia-reperfusion injury.
Mecanismo De Acción
Parp-2-IN-1 exerts its effects by selectively inhibiting Poly (ADP-ribose) polymerase 2. The inhibition of Poly (ADP-ribose) polymerase 2 prevents the transfer of ADP-ribose units onto target proteins, thereby disrupting the DNA repair process. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination, and non-homologous end joining .
Comparación Con Compuestos Similares
Parp-2-IN-1 is compared with other Poly (ADP-ribose) polymerase inhibitors such as Olaparib, Rucaparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity for Poly (ADP-ribose) polymerase 2. This selectivity allows for more targeted inhibition and potentially fewer off-target effects. Similar compounds include:
Olaparib: A Poly (ADP-ribose) polymerase inhibitor with broad activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2.
Rucaparib: Another Poly (ADP-ribose) polymerase inhibitor with activity against multiple Poly (ADP-ribose) polymerase family members.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor with high potency and selectivity for Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2
This compound stands out due to its enhanced selectivity for Poly (ADP-ribose) polymerase 2, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C21H19F4N5O3 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
(3S)-N-[5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluoropyridin-3-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F4N5O3/c22-17-15(27-18(31)13-5-6-29(10-13)11-21(23,24)25)7-12(8-26-17)9-30-16-4-2-1-3-14(16)19(32)28-20(30)33/h1-4,7-8,13H,5-6,9-11H2,(H,27,31)(H,28,32,33)/t13-/m0/s1 |
Clave InChI |
JZKVDRXHUJSBJE-ZDUSSCGKSA-N |
SMILES isomérico |
C1CN(C[C@H]1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
SMILES canónico |
C1CN(CC1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



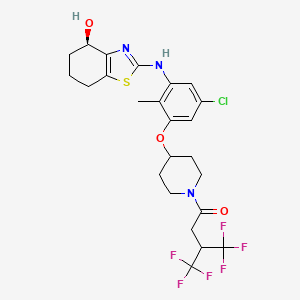
![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
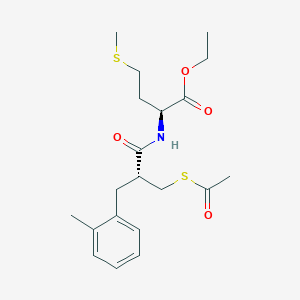
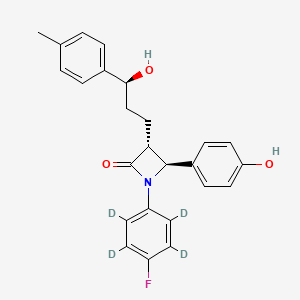
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
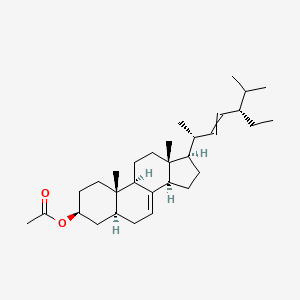
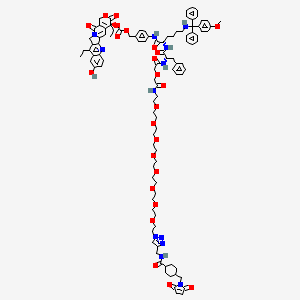
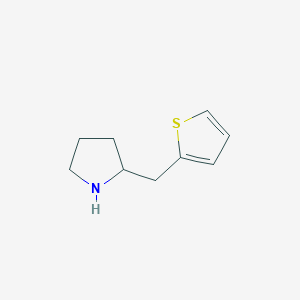
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
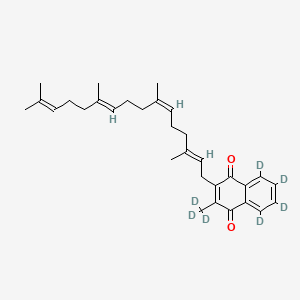
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
